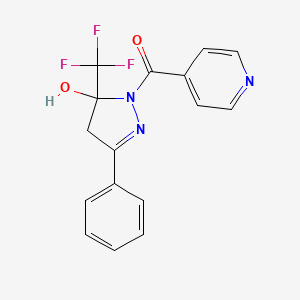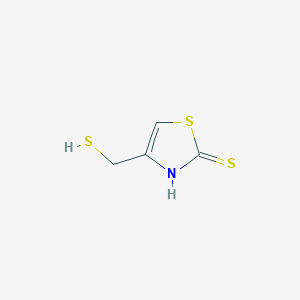
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a formyl group (-CHO) and a methyl group (-CH3). It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and formylation reactions . The general steps include:
Friedel-Crafts Acylation: Introduction of an acyl group to the benzene ring.
Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms.
Formylation: Introduction of the formyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using similar reaction pathways but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-Bromo-4-chloro-6-fluoro-3-methylbenzoic acid.
Reduction: 2-Bromo-4-chloro-6-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde involves its reactivity with various molecular targets. The presence of electron-withdrawing halogen atoms and the formyl group makes it a versatile electrophile in organic reactions. It can participate in nucleophilic addition, substitution, and condensation reactions, influencing molecular pathways and interactions .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzene
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzoic acid
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzyl alcohol
Comparison: Compared to its analogs, 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C8H5BrClFO |
|---|---|
Molecular Weight |
251.48 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H5BrClFO/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2-3H,1H3 |
InChI Key |
GAQACNGHRLGYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)C=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
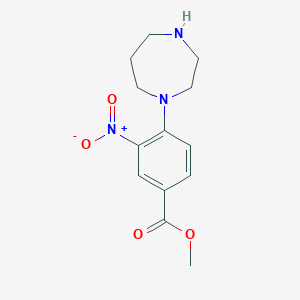
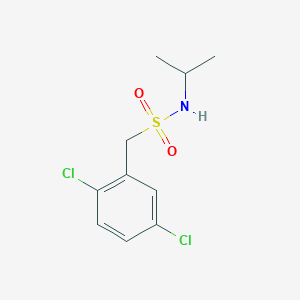
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
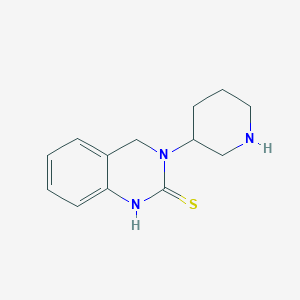
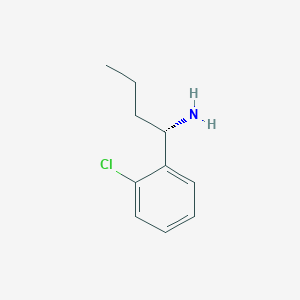
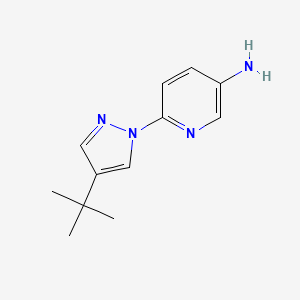
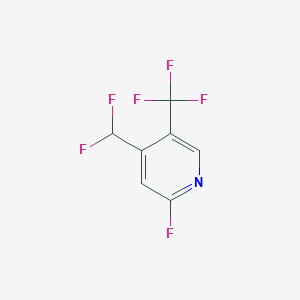
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
